
Tolvaptan
Overview
Description
Tolvaptan (CAS: 150683-30-0) is a selective, orally active antagonist of the arginine vasopressin (AVP) V2 receptor. It inhibits AVP-induced water reabsorption in renal collecting ducts, promoting electrolyte-free aquaresis (excretion of free water) without significant effects on sodium or potassium excretion . Approved for hyponatremia and autosomal dominant polycystic kidney disease (ADPKD), this compound’s pharmacological profile includes high receptor selectivity (V2/V1a ratio = 29 in humans) and dose-dependent aquaresis in preclinical models . Clinical trials demonstrate its efficacy in improving serum sodium levels in heart failure (HF) and slowing renal function decline in ADPKD .
Preparation Methods
The synthesis of Tolvaptan involves several steps. One common method includes the condensation of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using a SnCl2/HCl catalyst . The resulting amine is then condensed with o-toluoyl chloride and reduced with sodium borohydride to yield this compound . Industrial production methods focus on optimizing yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Tolvaptan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: Substitution reactions are involved in the initial steps of its synthesis, where benzoyl chloride derivatives are used.
Common reagents and conditions include SnCl2/HCl for reduction and benzoyl chloride derivatives for substitution reactions . Major products formed from these reactions include intermediates that are further processed to yield this compound .
Scientific Research Applications
Therapeutic Applications
1. Treatment of Hyponatremia
Tolvaptan is indicated for the management of clinically significant hypervolemic and euvolemic hyponatremia. It promotes aquaresis, leading to increased urine output without significant electrolyte loss. Clinical studies have demonstrated its efficacy in improving serum sodium levels in patients with conditions such as heart failure and liver cirrhosis. For instance, a study showed that this compound effectively reduced mortality in acute models of severe hyponatremia in animal studies, suggesting potential benefits in human applications as well .
2. Management of Autosomal Dominant Polycystic Kidney Disease (ADPKD)
This compound has been pivotal in changing the treatment landscape for ADPKD. The TEMPO 3:4 trial demonstrated that this compound significantly reduced total kidney volume (TKV) growth and preserved kidney function in patients with rapidly progressive disease. Over three years, patients treated with this compound experienced a 50% reduction in TKV growth and a 26% reduction in the decline of estimated glomerular filtration rate (eGFR) . This has established this compound as a standard care option for high-risk ADPKD patients across various jurisdictions.
Safety and Efficacy
1. Liver Safety Concerns
Despite its therapeutic benefits, this compound is associated with potential liver toxicity. In clinical trials, a higher incidence of elevated liver enzymes was observed among patients treated with this compound compared to placebo (4.4% vs. 1%) . The risk of significant drug-induced liver injury necessitates careful monitoring, especially during the initial months of therapy. However, recent studies indicate that with proper surveillance, the safety profile of this compound may be more favorable than initially believed .
2. Real-World Evidence
Real-world studies have corroborated findings from randomized controlled trials, demonstrating that this compound is effective in routine clinical practice. A retrospective analysis indicated that patients receiving this compound maintained improved kidney function and reduced TKV growth over extended periods . Furthermore, case reports highlight its safety even during concurrent illnesses such as COVID-19, provided appropriate management strategies are employed .
Case Studies
Case Report: this compound Therapy During COVID-19
A notable case involved a 51-year-old male with ADPKD on this compound therapy who contracted SARS-CoV-2. The patient was advised to discontinue this compound upon symptom onset, which prevented potential hepatotoxicity associated with COVID-19 complications. This case underscores the importance of patient education regarding medication management during acute illnesses .
Summary Tables
Application | Indication | Efficacy | Safety Concerns |
---|---|---|---|
Hyponatremia | Hypervolemic & euvolemic hyponatremia | Effective in raising serum sodium levels | Risk of liver enzyme elevation |
Autosomal Dominant Polycystic Kidney Disease | Slowing progression of kidney disease | Reduces TKV growth by ~50%, preserves eGFR | Potential for drug-induced liver injury |
Mechanism of Action
Tolvaptan acts as a selective and competitive antagonist of the vasopressin V2 receptor . Vasopressin normally binds to V2 receptors in the renal collecting ducts, promoting water reabsorption. By blocking these receptors, this compound prevents water reabsorption, leading to increased urine output (aquaresis) without significant electrolyte loss . This mechanism helps manage conditions like hyponatremia and ADPKD by promoting water excretion and reducing fluid overload .
Comparison with Similar Compounds
Receptor Selectivity and Mechanism
Tolvaptan distinguishes itself from other AVP antagonists through its V2 selectivity (Table 1):
- Conivaptan: A dual V1a/V2 receptor antagonist (IV-only), used for hyponatremia.
- OPC-31260 : A less potent V2 antagonist (Ki = 9.42 nM vs. This compound’s 0.43 nM) with weaker aquaresis in preclinical models .
- Loop diuretics (e.g., furosemide) : Promote sodium excretion via Na⁺/K⁺/Cl⁻ transporters, causing electrolyte imbalances, unlike this compound’s electrolyte-sparing action .
Table 1: Receptor Binding Affinities
Compound | V2 Receptor Ki (nM) | V1a Receptor Ki (nM) | Selectivity (V2/V1a) |
---|---|---|---|
This compound | 0.43 ± 0.06 | 12.3 ± 0.8 | 29 |
Conivaptan | 1.33 ± 0.30* | 325 ± 41* | 0.004 |
OPC-31260 | 9.42 ± 0.90 | Not reported | Not applicable |
Clinical Efficacy
Heart Failure (HF):
- This compound increases serum sodium (MD = +2.99 mmol/L vs. placebo) and reduces body weight (MD = -0.81 kg) in HF patients with hyponatremia.
- Conivaptan: Limited data in HF; primarily used for acute hyponatremia due to IV administration .
- Thiazides/loop diuretics : Cause hypokalemia and hyponatremia, whereas this compound maintains electrolyte balance .
ADPKD:
- This compound reduces annual eGFR decline by 1.2–1.5 mL/min/1.73 m² vs. standard care and slows total kidney volume growth (TEMPO 3:4 and REPRISE trials) . Benefits persist even in advanced CKD (eGFR < 25 mL/min/1.73 m²) .
- No comparable V2 antagonists are approved for ADPKD.
Table 2: Efficacy in Key Indications
Pharmacokinetics and Stability
- This compound : Oral bioavailability, metabolized by CYP3A4. Stable under acidic/neutral conditions but degrades under oxidation (4.42% degradation with H₂O₂) and heat (5.42% at elevated temperatures) .
- Conivaptan : IV-only, shorter half-life (5–9 hours) .
- Chemical Stability : this compound impurities remain stable at 2–8°C for 48 hours, validated via RP-HPLC/PDA methods .
Drug Interactions
Biological Activity
Tolvaptan is a selective vasopressin V2 receptor antagonist primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD) and other conditions associated with fluid overload. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and associated clinical findings.
This compound functions by competitively inhibiting the vasopressin V2 receptors located in the renal collecting ducts. This inhibition leads to:
- Increased Urine Output : By blocking the reabsorption of water, this compound promotes diuresis, effectively reducing urine osmolality and increasing serum sodium concentrations.
- Renal Protection : It has been shown to delay the progression of renal disease in models of polycystic kidney disease, contributing to improved renal function and reduced cyst growth .
Clinical Efficacy
The clinical efficacy of this compound has been demonstrated in several studies:
- TEMPO 3:4 Trial : This pivotal trial showed that this compound significantly slowed the increase in total kidney volume and preserved renal function over three years compared to placebo. The estimated glomerular filtration rate (eGFR) was better maintained in the this compound group .
- Oxidative Stress Reduction : Recent studies have indicated that treatment with this compound is associated with reduced oxidative stress markers in ADPKD patients. For instance, a study reported that mononuclear protein expression related to oxidative stress was significantly lower in this compound-treated patients compared to untreated ones .
Table 1: Summary of Key Studies on this compound
Safety Profile
While this compound is effective, it is also associated with potential adverse effects:
- Liver Toxicity : The TEMPO 3:4 trial noted a higher incidence of liver enzyme elevations in patients receiving this compound compared to placebo. Monitoring liver function is essential during treatment due to risks of severe drug-induced liver injury .
- Electrolyte Imbalance : As a diuretic, it can lead to electrolyte disturbances, particularly hyponatremia if not properly managed.
Q & A
Basic Research Questions
Q. What are the key pharmacokinetic properties of Tolvaptan that influence its dosing regimen in clinical trials?
this compound exhibits stereospecific pharmacokinetics, with the S-(-) enantiomer predominant at steady state (ratio ~3:1 vs. R-(+)). It reaches peak plasma concentrations within 2–4 hours post-dose, has high plasma protein binding (99%), and is metabolized primarily via CYP3A. Its non-renal elimination and autoinduction of hepatic enzymes (e.g., cytochrome b5) necessitate careful monitoring of drug-drug interactions and dose adjustments in long-term studies .
Q. How is this compound’s efficacy quantified in autosomal dominant polycystic kidney disease (ADPKD) trials?
Efficacy is measured through annualized total liver volume (TLV) growth rates and delayed progression to end-stage renal disease (ESRD). For example, the TEMPO trial showed a 6.5-year delay in ESRD onset and a 2.6-year increase in life expectancy with this compound. These outcomes require longitudinal imaging (e.g., MRI) and glomerular filtration rate (GFR) monitoring .
Advanced Research Questions
Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s impact on polycystic liver disease (PLD) in ADPKD?
- Cohort stratification : Divide patients into responders/non-responders based on adjusted TLV growth rates post-treatment.
- Control groups : Compare pre- and post-Tolvaptan TLV changes within the same cohort and against non-Tolvaptan cohorts.
- Outcome standardization : Use consistent imaging protocols and blinded radiologists to minimize variability .
Q. How can researchers reconcile contradictory safety data between randomized trials and real-world studies?
- Trial limitations : RCTs like TEMPO may underreport liver toxicity due to strict exclusion criteria (e.g., advanced liver disease).
- Real-world adjustments : Retrospective studies (e.g., Spanish cohort analyses) should account for comorbidities (e.g., malnutrition, alcoholism) and use adjusted growth rate models to isolate this compound’s effects .
Q. What statistical approaches optimize dose-response analysis in elderly heart failure patients receiving this compound?
- Subgroup stratification : Use Cox regression models to compare outcomes (e.g., all-cause mortality) between 7.5 mg/day and 15 mg/day doses.
- Covariate adjustment : Include variables like baseline renal function, age, and comorbidities to control for confounding .
Q. Data Contradictions and Analytical Frameworks
Q. How should researchers address discrepancies in this compound’s renal function preservation across ethnic cohorts?
- Meta-analysis : Pool data from trials with matched inclusion criteria (e.g., eGFR thresholds) and adjust for genetic factors (e.g., PKD1/PKD2 mutations).
- Sensitivity testing : Evaluate whether CYP3A polymorphisms explain variability in drug metabolism and efficacy .
Q. Methodological Tables
Table 1. Key Clinical Outcomes from this compound Studies
Table 2. Common Methodological Pitfalls in this compound Research
Q. Guidelines for Reproducibility
Properties
IUPAC Name |
N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048780 | |
Record name | Tolvaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tolvaptan is a vasopressin antagonist that blocks the binding of arginine vasopressin (AVP) at the V2 receptors of the distal portions of the nephron. Animal pharmacology studies indicated that tolvaptan should increase excretion of water without increasing excretion of electrolytes (aquaresis) and thus offer a means of correcting serum sodium concentration by inducing excretion of water without loss of serum electrolytes. Tolvaptan is about 29 times more selective for V2 receptors than for V1a receptors with virtually no binding to V1b receptors., Tolvaptan is a selective vasopressin V2-receptor antagonist with an affinity for the V2-receptor that is 1.8 times that of native arginine vasopressin (AVP). Tolvaptan affinity for the V2-receptor is 29 times greater than for the V1a-receptor. When taken orally, 15 to 60 mg doses of tolvaptan antagonize the effect of vasopressin and cause an increase in urine water excretion that results in an increase in free water clearance (aquaresis), a decrease in urine osmolality, and a resulting increase in serum sodium concentrations. Urinary excretion of sodium and potassium and plasma potassium concentrations are not significantly changed. Tolvaptan metabolites have no or weak antagonist activity for human V2-receptors compared with tolvaptan. Plasma concentrations of native AVP may increase (avg. 2-9 pg/mL) with tolvaptan administration. | |
Record name | Tolvaptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless prisms | |
CAS No. |
150683-30-0 | |
Record name | Tolvaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150683-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolvaptan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150683300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolvaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-{[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G72T1950 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolvaptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
225.9 °C | |
Record name | Tolvaptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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